Home > Products > Screening Compounds P139715 > Methyl Varenicline
Methyl Varenicline - 1333145-89-3

Methyl Varenicline

Catalog Number: EVT-1488043
CAS Number: 1333145-89-3
Molecular Formula: C₁₄H₁₅N₃
Molecular Weight: 225.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl Varenicline, also known as 2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino [4,5-g]quinoxaline , is a derivative of Varenicline . Varenicline is a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .


Molecular Structure Analysis

The molecular formula of Methyl Varenicline is C14H15N3 and its molecular weight is 225.289 . Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .


Chemical Reactions Analysis

Varenicline’s metabolism is limited (<10%). Most of the active compound is excreted by the kidneys (81%). A minor amount of varenicline is glucuronidated, oxidated, N-formylated, as well as conjugated to form a hexose .

Future Directions
  • Personalized Medicine for Smoking Cessation: Research could explore if genetic variations influence responses to varenicline, allowing for personalized treatment approaches. []
  • Combination Therapies for Addiction: Combining varenicline with other medications, such as bupropion or naltrexone, could potentially enhance treatment outcomes for both smoking cessation and alcohol use disorder. [, ]
  • Therapeutic Potential for Neurological Disorders: Further investigations are needed to fully elucidate varenicline's efficacy and safety in managing symptoms of PD and other neurological conditions. [, ] Developing objective measures for balance and gait assessment could provide more definitive results in future studies.
  • Targeting Inflammation: Detailed mechanistic studies are crucial to understand how varenicline influences the cholinergic anti-inflammatory pathway and to identify its potential as a therapeutic agent for inflammatory diseases. []
  • Antiviral Drug Development: The promising in vitro and in vivo findings regarding varenicline's antiviral activity against SARS-CoV-2 necessitate further clinical trials to determine its efficacy and safety as a potential treatment for COVID-19. [, ]

Varenicline

Cytisine

Compound Description: Cytisine is a plant-derived alkaloid found in the seeds of the Laburnum and other plants in the legume family. It has a long history of use as a smoking cessation aid, particularly in Eastern Europe, where it is marketed under the brand name Tabex. Similar to varenicline, cytisine functions as a partial agonist at α4β2-nAChRs, mitigating nicotine cravings and withdrawal symptoms [].

Relevance: Cytisine shares a structural resemblance to varenicline and possesses a similar mechanism of action, targeting the α4β2-nAChRs involved in nicotine addiction []. This structural and pharmacological similarity suggests that Methyl Varenicline, as a derivative of varenicline, might also exhibit overlapping properties with cytisine, potentially influencing its activity and efficacy in relation to the target compound, Methyl Varenicline.

ABT-089

Compound Description: ABT-089 is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor subtype. Research indicates it may help alleviate anxiety associated with nicotine withdrawal [, ].

Nicotine

Compound Description: Nicotine is a highly addictive alkaloid found in tobacco plants. It acts as a full agonist at nicotinic acetylcholine receptors (nAChRs) in the brain, primarily targeting the α4β2 subtype, leading to the release of dopamine and other neurotransmitters associated with pleasure and reward. Chronic nicotine exposure leads to changes in the brain, including upregulation of nAChRs, contributing to dependence and withdrawal symptoms upon cessation [].

Overview

Methyl Varenicline is a derivative of Varenicline, which is primarily known as a selective partial agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor. This compound is significant in the context of smoking cessation therapies, as it helps to reduce cravings and withdrawal symptoms associated with nicotine addiction. Methyl Varenicline has gained attention for its potential therapeutic applications and its role in pharmacological research.

Source and Classification

Methyl Varenicline is classified under the category of benzazepines, which are a class of compounds that include various psychoactive substances. It is a synthetic compound derived from the natural alkaloid structure found in tobacco plants. The chemical structure of Methyl Varenicline includes modifications that enhance its pharmacological properties compared to its parent compound, Varenicline.

Synthesis Analysis

Methods

The synthesis of Methyl Varenicline typically involves several key steps that build upon the established methods for synthesizing Varenicline itself. The general synthetic route includes:

  1. Preparation of Intermediate Compounds: This often involves creating a protected diamino-10-aza-tricyclo intermediate through various chemical reactions using less hazardous and more cost-effective reagents.
  2. Formation of Methyl Varenicline: The final steps may involve methylation processes where a methyl group is introduced to the nitrogen atom in the compound, enhancing its activity at the nicotinic receptors.

Technical Details

The synthesis processes are optimized for high purity and yield, often utilizing techniques such as high-performance liquid chromatography to isolate and purify the product. The processes have been refined to ensure that the final product meets pharmaceutical standards for purity and efficacy.

Molecular Structure Analysis

Structure

Methyl Varenicline has a complex molecular structure characterized by its bicyclic framework. The molecular formula can be represented as C13_{13}H15_{15}N3_{3}O. The structural representation shows:

  • A bicyclic core consisting of a benzene ring fused to a pyridine-like structure.
  • A methyl group attached to one of the nitrogen atoms, which enhances its receptor binding properties.

Data

The molecular weight of Methyl Varenicline is approximately 215.28 g/mol. The precise arrangement of atoms can be depicted using various chemical drawing software, illustrating the stereochemistry that contributes to its biological activity.

Chemical Reactions Analysis

Reactions

Methyl Varenicline undergoes several key chemical reactions during its synthesis:

  1. N-Methylation: This reaction involves introducing a methyl group to nitrogen atoms in the precursor compounds, typically using methyl iodide or dimethyl sulfate as methylating agents.
  2. Rearrangements: Certain synthetic routes may involve rearrangements that alter the connectivity between atoms within the bicyclic structure, influencing the final pharmacological profile.

Technical Details

The reactions are generally monitored using chromatographic techniques to ensure that by-products are minimized and that high purity is achieved in the final product. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity.

Mechanism of Action

Process

Methyl Varenicline acts primarily as a partial agonist at the alpha-4 beta-2 nicotinic acetylcholine receptors in the brain. This mechanism involves:

  1. Binding Affinity: Methyl Varenicline binds to these receptors with sufficient affinity to stimulate them partially, mimicking nicotine's effects but with lower efficacy.
  2. Dopamine Release: By activating these receptors, Methyl Varenicline promotes dopamine release in areas associated with reward and pleasure, helping to alleviate withdrawal symptoms during smoking cessation.

Data

Studies have shown that Methyl Varenicline exhibits a favorable pharmacokinetic profile, with rapid absorption and metabolism leading to effective receptor engagement within therapeutic timeframes.

Physical and Chemical Properties Analysis

Physical Properties

Methyl Varenicline typically appears as a white to off-white crystalline powder. It has a melting point around 150 °C, indicating stability under standard storage conditions.

Chemical Properties

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates good stability under acidic and neutral conditions but may degrade under extreme alkaline conditions.

Relevant analyses such as high-performance liquid chromatography confirm these properties, ensuring compliance with pharmaceutical standards.

Applications

Scientific Uses

Methyl Varenicline is primarily used in research related to smoking cessation therapies. Its applications include:

  1. Clinical Trials: Investigating its efficacy compared to other smoking cessation aids.
  2. Pharmacological Studies: Understanding its interaction with nicotinic receptors and potential side effects.
  3. Formulation Development: Exploring various delivery methods (e.g., oral tablets) for optimal therapeutic outcomes.

Properties

CAS Number

1333145-89-3

Product Name

Methyl Varenicline

Molecular Formula

C₁₄H₁₅N₃

Molecular Weight

225.29

Synonyms

2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.